An In-Depth Technical Guide to 4-Aminopiperidine Derivatives: Focus on 4-Amino-1-Boc-piperidine Hydrochloride as a Key Intermediate
An In-Depth Technical Guide to 4-Aminopiperidine Derivatives: Focus on 4-Amino-1-Boc-piperidine Hydrochloride as a Key Intermediate
Senior Application Scientist Note: This technical guide addresses the core physical and chemical properties of N-substituted 4-aminopiperidine scaffolds, a crucial motif in modern drug discovery. While specific experimental data for 4-Amino-1-butylpiperidine Dihydrochloride is not extensively available in public literature, we will focus on its close and commercially significant analogue, tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine) and its hydrochloride salt. This well-documented intermediate serves as an excellent proxy, providing foundational knowledge applicable to the broader class of 1-alkyl-4-aminopiperidines. We will explore its properties, synthesis, and applications, while also discussing the anticipated influence of the N-butyl group in comparison to the N-Boc protecting group.
Structural and Physicochemical Profile
The 4-aminopiperidine core is a versatile scaffold in medicinal chemistry. The nitrogen at the 1-position allows for the introduction of various substituents to modulate properties such as basicity, lipophilicity, and target engagement.
Focus Compound: 4-Amino-1-Boc-piperidine Hydrochloride
This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is an electron-withdrawing carbamate that reduces the nucleophilicity and basicity of the piperidine nitrogen, making it stable under various reaction conditions while allowing for selective reactions at the 4-amino group. It can be readily removed under acidic conditions.
Comparative Analysis: N-Boc vs. N-Butyl Substitution
The key difference between the guide's focus compound and the requested 4-Amino-1-butylpiperidine lies in the substituent at the 1-position.
-
N-Boc Group: An electron-withdrawing carbamate. It decreases the pKa of the piperidine nitrogen, rendering it less basic. It is sterically bulky and serves as a protecting group.
-
N-Butyl Group: An electron-donating alkyl group. It increases the electron density on the piperidine nitrogen, making it more basic than the parent piperidine. It enhances the lipophilicity (hydrophobicity) of the molecule.
This fundamental difference means that 4-Amino-1-butylpiperidine DiHCl will be a more basic and likely more lipophilic compound than its N-Boc counterpart.
Physicochemical Data Summary
The following tables summarize the key physical and chemical properties for 4-Amino-1-Boc-piperidine and its hydrochloride salt, based on available data.
Table 1: Physical and Chemical Properties of 4-Amino-1-Boc-piperidine
| Property | Value | Source |
| CAS Number | 87120-72-7 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline powder or solid | [4][5][6] |
| Melting Point | 44-50 °C | [4][6][7] |
| Boiling Point | 277.3 °C at 760 mmHg | [4] |
| Density | ~1.041 g/cm³ | [4][7] |
| Solubility | Insoluble in water | [4][7] |
| pKa | 10.10 ± 0.20 (Predicted) | [7] |
Table 2: Physical and Chemical Properties of 4-Amino-1-Boc-piperidine Hydrochloride
| Property | Value | Source |
| CAS Number | 189819-75-8 | [8] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [8] |
| Molecular Weight | 236.74 g/mol | [8][9] |
| Appearance | White powder | [9] |
| Storage Conditions | 0 - 8 °C | [9] |
Synthesis and Manufacturing
The synthesis of N-substituted 4-aminopiperidines is a well-established field in organic chemistry. The most common and industrially scalable approach involves the reductive amination of a corresponding N-substituted 4-piperidone.
General Synthesis Pathway
The logical flow for synthesizing compounds like 4-Amino-1-butylpiperidine or 4-Amino-1-Boc-piperidine typically starts with the corresponding N-substituted piperidone.
Caption: General synthetic workflows for N-substituted 4-aminopiperidines.
Detailed Experimental Protocol: Synthesis of 4-Amino-1-Boc-piperidine
The following protocol is a representative example based on established literature procedures for synthesizing the Boc-protected analogue.[3]
Step 1: Oximation of 1-Boc-4-piperidone
-
To a stirred solution of 1-Boc-4-piperidone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add hydroxylamine hydrochloride (H₂NOH·HCl, 4 equivalents).
-
Add sodium carbonate (Na₂CO₃, ~2.5 equivalents) portion-wise to neutralize the HCl and drive the reaction.
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Adjust the pH of the aqueous residue to >10 with 50% aq. NaOH.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the oxime intermediate.
Step 2: Reduction of the Oxime to the Amine
-
Dissolve the oxime intermediate from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., 7 atm) in a pressure reactor.
-
Maintain the reaction until the starting material is consumed, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-1-Boc-piperidine as a solid.[10]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent.
-
Stir the mixture, allowing the hydrochloride salt to precipitate.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Applications in Research and Drug Development
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in defined three-dimensional space, allowing for precise interactions with biological targets.
-
Core Building Block: 4-Amino-1-Boc-piperidine is a crucial intermediate for synthesizing more complex molecules.[6] The Boc group can be removed to allow for further derivatization at the 1-position, while the 4-amino group serves as a key handle for building out pharmacophores.
-
HIV-1 Inhibitors: Derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[2]
-
CCR5 Antagonists: The piperidine core is integral to the design of antagonists for the CCR5 receptor, a key co-receptor for HIV entry into cells.[11]
-
Antifungal Agents: Libraries of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[12]
-
Neurological Disorders: The scaffold is leveraged to create compounds targeting the central nervous system (CNS), including the development of muscarinic M3 receptor antagonists.[6]
Caption: Synthetic utility of 4-Amino-1-Boc-piperidine in drug discovery.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of 4-aminopiperidine derivatives.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure. For 4-Amino-1-Boc-piperidine, characteristic signals include the large singlet for the Boc group protons (~1.4 ppm) and signals for the piperidine ring protons.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[9]
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For the hydrochloride salt and the Boc-protected free base, storage at 0-8 °C is often recommended for long-term stability.[9]
Conclusion
While 4-Amino-1-butylpiperidine DiHCl is a compound of interest, its detailed characterization is not widely published. However, by examining its close structural analogue, 4-Amino-1-Boc-piperidine, we gain significant insight into the synthesis, reactivity, and utility of this important class of molecules. The N-Boc derivative is a cornerstone intermediate, enabling the construction of a vast array of complex and biologically active compounds. Researchers can leverage the established chemistry of this analogue as a starting point for the rational design and synthesis of novel 1-alkyl-4-aminopiperidines for applications in drug discovery and beyond.
References
-
Home Sunshine Pharma. 4-Amino-1-Boc-piperidine CAS 87120-72-7. Available from: [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available from: [Link]
-
Schadler, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available from: [Link]
-
Scientific Laboratory Supplies. 4-Amino-1-Boc-piperidine, 97%. Available from: [Link]
-
PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available from: [Link]
-
An, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Sources
- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-1-Boc-piperidine CAS 87120-72-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 4-Amino-1-Boc-piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]
- 8. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 11. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

